4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

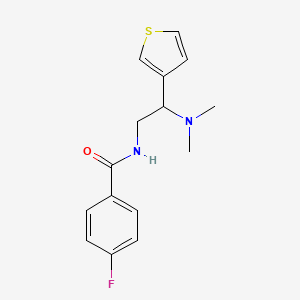

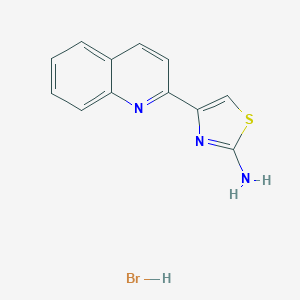

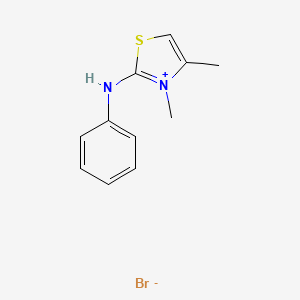

“4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide” is a compound that contains a quinoline ring and a thiazole ring . It is a heterocyclic amine and is the beginning reagent for the synthesis of many pharmaceutical and agricultural related compounds .

Synthesis Analysis

The synthesis of this compound involves various protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide” consists of a quinoline ring and a thiazole ring . The InChI code for this compound is1S/C12H9N3S.BrH/c13-12-15-11(7-16-12)10-6-5-8-3-1-2-4-9(8)14-10;/h1-7H,(H2,13,15);1H . Chemical Reactions Analysis

The chemical reactions involving “4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide” are diverse and depend on the specific conditions and reagents used . For example, it can undergo Ullmann-type coupling reactions where nucleophilic substitution of Br from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide” include a molecular weight of 308.2 . More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties. Some of the synthesized compounds have shown potent antioxidant activity . This could potentially be applied in the development of drugs to combat oxidative stress-related diseases.

Antimicrobial Activity

Thiazoles have been found to have antimicrobial properties . This suggests that “4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide” could potentially be used in the development of new antimicrobial drugs.

Antifungal Activity

Thiazoles also have antifungal properties . This could be another potential application in the development of antifungal medications.

Antiretroviral Activity

Thiazoles are found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug . This suggests potential applications in the treatment of retroviral infections, such as HIV.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been found to have antitumor and cytotoxic activities . This suggests potential applications in the development of cancer treatments.

Anti-inflammatory Activity

Thiazoles have been found to have anti-inflammatory properties . This suggests potential applications in the development of anti-inflammatory drugs.

Neuroprotective Activity

Thiazoles have been found to have neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases.

Industrial Applications

The quinoline moiety is known for its applications in various industrial fields . This suggests that “4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide” could potentially have applications in industries such as dye manufacturing, rubber vulcanization, and more.

Orientations Futures

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with their targets through various orientations, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The physico-chemical properties of thiazole, such as its solubility in various solvents, may be influenced by environmental conditions .

Propriétés

IUPAC Name |

4-quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S.BrH/c13-12-15-11(7-16-12)10-6-5-8-3-1-2-4-9(8)14-10;/h1-7H,(H2,13,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLAQAPQNLEIAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CSC(=N3)N.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[Cyano(3-ethylphenyl)amino]methyl}-3-nitrobenzamide](/img/structure/B2999839.png)

![2,4,6-Trimethyl-1-[3-(trifluoromethyl)phenyl]-pyridinium perchlorate](/img/structure/B2999841.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999843.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2999844.png)

![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride](/img/structure/B2999849.png)

![2,4-dichloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-methylbenzenesulfonamide](/img/structure/B2999851.png)